

An In-depth Technical Guide to Bromoacetone (CAS 598-31-2)

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Compound of Interest

Compound Name: Bromoacetone

Cat. No.: B165879

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Abstract

Bromoacetone (1-bromo-2-propanone) is a versatile and highly reactive organobromine compound, widely utilized as a chemical intermediate in a multitude of synthetic applications. This technical guide provides a comprehensive overview of the core properties of **bromoacetone**, including its physicochemical characteristics, synthesis protocols, and key chemical reactions. Detailed experimental methodologies are presented for its synthesis and a common subsequent reaction. While **bromoacetone** itself is primarily known for its high reactivity and toxicity, this guide also briefly touches upon the biological activities of its derivatives, which have garnered interest in the fields of pharmaceuticals and agrochemicals. The information is structured to serve as a practical resource for professionals in research and development.

Physicochemical Properties

Bromoacetone is a colorless to pale yellow liquid with a sharp, pungent odor. It is a potent lachrymator, causing severe irritation to the eyes and respiratory tract.^{[1][2]} The compound is poorly soluble in water but miscible with many organic solvents such as ethanol, acetone, and diethyl ether.^{[3][4]} Upon standing, especially when exposed to light, it tends to turn violet and can decompose into a black resinous substance.^{[1][5]}

Table 1: Physicochemical Data for **Bromoacetone** (CAS 598-31-2)

Property	Value	Reference(s)
Molecular Formula	C ₃ H ₅ BrO	[6]
Molecular Weight	136.98 g/mol	[1][6]
Appearance	Colorless to pale yellow liquid	[1][4]
Density	1.634 g/cm ³ at 23°C	[3][6]
Melting Point	-36.5 °C	[2][6]
Boiling Point	137 °C at 760 mmHg	[6][7]
Flash Point	51.1 °C	[6][7]
Vapor Pressure	1.1 kPa at 20°C	[6][7]
Refractive Index	1.4697 at 15 °C/D	[1]
Solubility	Poorly soluble in water; Soluble in acetone, alcohol, benzene, and ether.	[1]

Synthesis of Bromoacetone

The most common laboratory-scale synthesis of **bromoacetone** involves the electrophilic alpha-bromination of acetone in the presence of a catalytic acid.[6][7] The reaction proceeds via an enol intermediate, which then reacts with bromine.[7] Care must be taken to control the reaction conditions to avoid over-bromination, which leads to the formation of di- and tribrominated products.[7]

Experimental Protocol: Acid-Catalyzed Bromination of Acetone

The following protocol is adapted from a well-established procedure in Organic Syntheses.[8]

Materials:

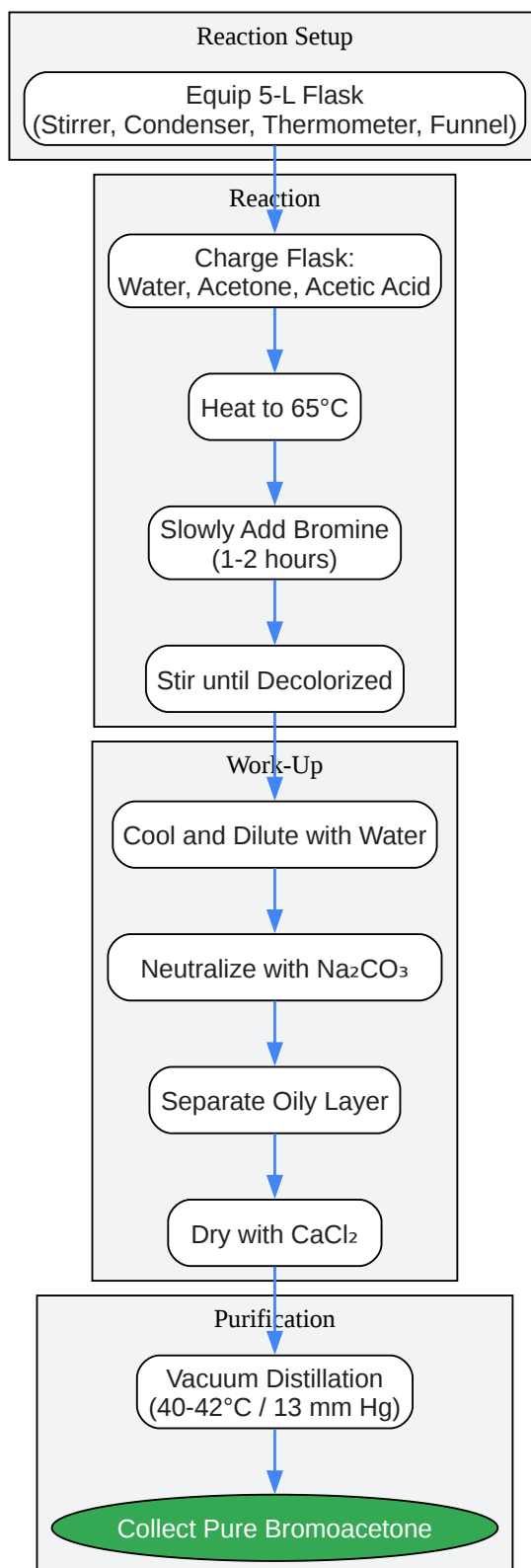
- Acetone (c.p.): 500 cc

- Glacial Acetic Acid: 372 cc
- Water: 1.6 L
- Bromine: 354 cc (7.3 moles)
- Anhydrous Sodium Carbonate
- Anhydrous Calcium Chloride

Procedure:

- A 5-L three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a separatory funnel. The setup should be under a well-ventilated hood.[8]
- Charge the flask with 1.6 L of water, 500 cc of acetone, and 372 cc of glacial acetic acid.[8]
- Begin stirring and heat the mixture in a water bath to maintain an internal temperature of approximately 65°C.[8]
- Carefully add 354 cc of bromine through the separatory funnel over a period of one to two hours. The addition rate should be controlled to prevent the accumulation of unreacted bromine.[8]
- After the addition is complete, continue stirring until the solution is decolorized, which typically takes about 20 minutes.[8]
- Cool the reaction mixture by diluting it with 800 cc of cold water and further cooling to 10°C. [8]
- Neutralize the solution to Congo red with solid anhydrous sodium carbonate. An oily layer of **bromoacetone** will separate.[8]
- Collect the oil in a separatory funnel and dry it with anhydrous calcium chloride.[8]
- Purify the crude product by vacuum distillation, collecting the fraction boiling at 40–42°C/13 mm Hg. The expected yield is 400–410 g (43–44%).[8]

Synthesis Workflow Diagram



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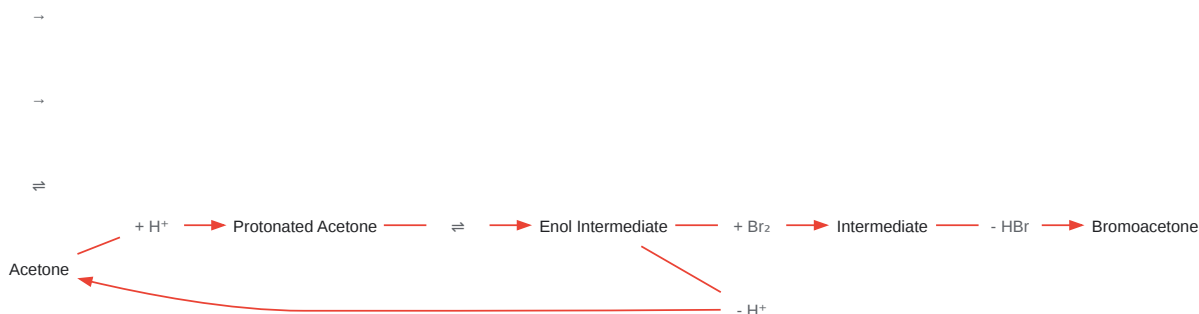
Caption: Workflow for the synthesis of **bromoacetone**.

Chemical Reactivity and Applications

Bromoacetone is a valuable electrophile due to the presence of both a carbonyl group and a reactive carbon-bromine bond. It readily undergoes nucleophilic substitution reactions at the α -carbon.^[4] This reactivity makes it a key building block in organic synthesis.

General Reaction Mechanism: Acid-Catalyzed Bromination

The synthesis of **bromoacetone** is a classic example of the acid-catalyzed halogenation of a ketone. The mechanism involves the initial protonation of the carbonyl oxygen, followed by tautomerization to the enol form. The electron-rich enol then attacks bromine in an electrophilic substitution reaction to yield the α -brominated ketone and regenerate the acid catalyst.^{[7][9]}



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Caption: Acid-catalyzed bromination of acetone mechanism.

Key Reactions and Applications

- Synthesis of Hydroxyacetone (Acetol): **Bromoacetone** is a precursor to hydroxyacetone, a valuable chemical intermediate. This is typically achieved through a substitution reaction with a formate salt followed by hydrolysis, or by direct reaction with aqueous sodium hydroxide.^[7]^[10]^[11]
- Heterocyclic Synthesis: It is widely used in the synthesis of various heterocyclic compounds, such as pyrroles, indoles, and pyrazoles.^[4]^[12] The reactivity of **bromoacetone** allows for the introduction of the acetyl group into molecular scaffolds, facilitating cyclization reactions.^[4]
- Pharmaceutical and Agrochemical Intermediates: Due to its versatility, **bromoacetone** is used to synthesize more complex molecules that serve as precursors for pharmaceuticals, pesticides, and dyes.^[4] It can react with a range of nucleophiles including those containing sulfur, phosphorus, and carbon.^[10]

Experimental Protocol: Synthesis of Hydroxyacetone (Acetol) from Bromoacetone

The following protocol for synthesizing acetol is adapted from Organic Syntheses.^[11]

Materials:

- Potassium Hydroxide (purified with alcohol): 210 g
- Anhydrous Methyl Alcohol: 1.5 L
- Purified Ethyl Formate: 300 g
- **Bromoacetone**: 410 g (3 moles)

Procedure:

- In a 3-L round-bottomed flask with a reflux condenser, dissolve 210 g of potassium hydroxide in 1.5 L of anhydrous methyl alcohol.^[11]
- Cool the solution to below 50°C and add 300 g of purified ethyl formate.^[11]

- Reflux the mixture for two hours. This step forms potassium formate in situ.[\[11\]](#)
- Add 410 g of **bromoacetone** to the mixture and reflux for an additional sixteen hours on a water bath at 95–97°C.[\[11\]](#)
- After the reaction, cool the solution to 0°C in an ice-salt bath to precipitate potassium bromide.[\[11\]](#)
- Filter the potassium bromide precipitate on a cooled suction filter.[\[11\]](#)
- Fractionally distill the filtrate under vacuum. Collect the main fraction boiling at 35–47°/12 mm.[\[11\]](#)
- Refractionate this material, collecting the pure acetol fraction at 40–43°/12 mm. The expected yield is 120–130 g (54–58%).[\[11\]](#)

Biological Activity and Relevance in Drug Development

Bromoacetone itself is not used as a therapeutic agent due to its high toxicity and irritant properties.[\[7\]](#) It is a strong alkylating agent and can react non-specifically with biological macromolecules.[\[1\]](#)

However, the bromo-ketone moiety is a feature in various synthetic compounds that exhibit significant biological activity. Derivatives synthesized from brominated precursors have shown potential as antimicrobial and anticancer agents.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) The bromine atom can influence the electronic properties and binding affinities of a molecule to its biological target. For drug development professionals, **bromoacetone** serves as a reactive starting material to introduce the acetyl group or to build more complex molecular architectures that may interact with specific biological pathways. The direct modulation of signaling pathways by **bromoacetone** itself is not a focus of research; rather, it is the derivatives that are designed and studied for such targeted interactions.[\[13\]](#)[\[17\]](#)[\[18\]](#)

Safety and Handling

Bromoacetone is a hazardous chemical and must be handled with extreme caution in a well-ventilated chemical fume hood.

- **Toxicity:** It is very toxic by inhalation, ingestion, and skin absorption.[1] Contact with the liquid can cause severe burns.[1]
- **Lachrymator:** It is a powerful lachrymator, causing intense irritation and tearing upon exposure to its vapors.[1][2]
- **Flammability:** **Bromoacetone** is a flammable liquid.[2] Keep away from open flames, sparks, and other ignition sources.
- **Personal Protective Equipment (PPE):** Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory when handling this substance. For operations with a high risk of vapor exposure, a respirator may be necessary.
- **Storage:** Store in a cool, dry, well-ventilated area, separated from strong oxidants.[2] Containers should be tightly closed.

Conclusion

Bromoacetone (CAS 598-31-2) is a cornerstone reagent in synthetic organic chemistry. Its high reactivity, stemming from the electrophilic nature of its α -carbon, makes it an invaluable tool for constructing a wide array of organic molecules, including intermediates for the pharmaceutical and agrochemical industries. While its inherent toxicity and lachrymatory properties demand stringent safety protocols, a thorough understanding of its chemical properties and reaction mechanisms allows for its effective and safe utilization in research and development. This guide provides the foundational technical information required for professionals working with this important chemical intermediate.

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